molecular formula C50H76N14O14 B15140745 Fluorescent HIV Substrate

Fluorescent HIV Substrate

Cat. No.: B15140745
M. Wt: 1097.2 g/mol
InChI Key: GPRJANMHXYPOPZ-YXPCIDTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent HIV Substrate is a specialized compound used in the detection and analysis of HIV-related DNA. This compound is integral to various biosensing strategies, particularly those involving fluorescence-based detection methods. The primary function of this compound is to facilitate the identification and quantification of HIV DNA, which is crucial for early diagnosis and treatment of HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fluorescent HIV Substrate typically involves the integration of strand displacement amplification with a magnesium ion-dependent DNAzyme catalytic reaction. This method is designed to be rapid and efficient, allowing for the sensitive detection of HIV-related DNA .

Industrial Production Methods: In an industrial setting, the production of this compound follows a streamlined process that ensures high yield and purity. The process involves the synthesis of DNAzyme sequences, which are then activated by magnesium ions to cleave the substrate DNA, resulting in the separation of fluorophore reporters from quenchers and the recovery of fluorescence .

Chemical Reactions Analysis

Types of Reactions: Fluorescent HIV Substrate primarily undergoes catalytic cleavage reactions facilitated by DNAzymes. These reactions are highly specific and occur under optimal conditions involving magnesium ions .

Common Reagents and Conditions: The key reagents used in these reactions include magnesium ions and DNAzyme sequences. The reactions are typically conducted under conditions that favor the hybridization of target HIV DNA with template DNA, followed by the activation of strand displacement amplification .

Major Products Formed: The primary product of these reactions is the cleaved substrate DNA, which results in the recovery of fluorescence. This fluorescence signal is then used to detect and quantify the presence of HIV DNA .

Scientific Research Applications

Fluorescent HIV Substrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: Used in the development of biosensors for the detection of HIV-related DNA.

    Biology: Facilitates the study of HIV DNA interactions and the mechanisms of HIV infection.

    Medicine: Integral to the early diagnosis and monitoring of HIV infections, enabling timely and effective treatment.

    Industry: Employed in the production of diagnostic kits and tools for HIV detection

Mechanism of Action

The mechanism of action of Fluorescent HIV Substrate involves the activation of DNAzyme sequences by magnesium ions. Upon activation, these DNAzymes catalyze the cleavage of substrate DNA, leading to the separation of fluorophore reporters from quenchers. This separation results in the recovery of fluorescence, which is then used to detect and quantify HIV DNA .

Comparison with Similar Compounds

Fluorescent HIV Substrate is unique in its ability to facilitate rapid and sensitive detection of HIV-related DNA. Similar compounds include:

Compared to these compounds, this compound offers superior sensitivity and specificity in the detection of HIV DNA, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C50H76N14O14

Molecular Weight

1097.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C50H76N14O14/c1-7-9-16-32(41(52)68)58-42(69)28(6)57-45(72)35(20-22-39(66)67)60-48(75)36(24-29-19-21-38(65)37(25-29)64(77)78)62-46(73)33(17-10-8-2)61-49(76)40(26(3)4)63-47(74)34(18-13-23-55-50(53)54)59-43(70)27(5)56-44(71)30-14-11-12-15-31(30)51/h11-12,14-15,19,21,25-28,32-36,40,65H,7-10,13,16-18,20,22-24,51H2,1-6H3,(H2,52,68)(H,56,71)(H,57,72)(H,58,69)(H,59,70)(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,66,67)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1

InChI Key

GPRJANMHXYPOPZ-YXPCIDTISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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